molecular formula C11H9BrN2O2 B1378533 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1448684-52-3

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B1378533
CAS No.: 1448684-52-3
M. Wt: 281.1 g/mol
InChI Key: VEQOPDHDCDATQX-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid ( 1448684-52-3) is a high-value chemical building block with a molecular formula of C11H9BrN2O2 and a molecular weight of 281.11 g/mol . This brominated pyrazole-carboxylic acid is specifically designed for research and development applications, particularly in medicinal chemistry and agrochemical science. The compound's structure, featuring a bromophenyl group and a carboxylic acid functional group on a pyrazole core, makes it a versatile intermediate for constructing more complex molecules. The carboxylic acid moiety allows for further derivatization, most notably through amide bond formation or esterification, while the bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create biaryl systems. Researchers utilize this scaffold in the exploration of new active compounds, including potential kinase inhibitors and other biologically relevant targets. The product is offered with high purity and is shipped with cold-chain transportation to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQOPDHDCDATQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation

The pyrazole ring is typically synthesized by condensation of appropriate hydrazine derivatives with unsaturated nitriles or esters. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux at 60–90°C for 8–24 hours to yield 3-amino-5-methylpyrazole, establishing the methyl substituent at the 3-position of the pyrazole ring.

Bromination at the 5-Position

Selective bromination at the 5-position of the pyrazole is achieved using brominating agents such as tribromooxyphosphorus or elemental bromine under controlled conditions. For instance, bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus yields ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 5-position is introduced either by oxidation of methyl or bromomethyl pyrazole derivatives or by hydrolysis of ester intermediates.

Oxidation Method

Oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic medium (0.1–0.2 M HCl) at 50–70°C produces 5-bromo-1H-3-pyrazolecarboxylic acid with high yield (~85%). The process involves slow addition of KMnO4 solution to the pyrazole substrate with stirring, followed by pH adjustment and extraction.

Hydrolysis of Esters

Hydrolysis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in alkaline solution (e.g., 10% NaOH in ethanol) at room temperature affords the corresponding carboxylic acid. Post-reaction workup includes solvent removal, pH adjustment to ~9, and extraction with ethyl acetate.

Attachment of the 3-Bromophenyl Group

The 1-position substitution with a 3-bromophenyl group is accomplished via condensation or substitution reactions involving halogenated aromatic compounds.

In a related synthetic approach for analogous compounds, condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with halogenated aromatic compounds (e.g., 2,3-dichloropyridine) in ethanol with potassium carbonate under reflux for 8–24 hours yields the corresponding substituted pyrazolecarboxylic acid derivatives. By analogy, substitution with 3-bromophenyl halides under similar conditions would yield 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

Detailed Stepwise Preparation Method (Consolidated)

Step Reaction Reagents & Conditions Outcome Yield / Notes
1 Pyrazole ring formation 3-Aminocrotononitrile + Hydrazine hydrate, reflux 60–90°C, 8–24 h 3-Amino-5-methylpyrazole High yield, mild conditions
2 Bromination 5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester + Tribromooxyphosphorus Controlled bromination at 5-position Selective bromination
3 Hydrolysis Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate + 10% NaOH in ethanol, RT 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Efficient ester hydrolysis
4 Oxidation (alternative to hydrolysis) 3-Methyl-5-bromopyrazole + KMnO4 + 0.1–0.2 M HCl, 50–70°C 5-Bromo-1H-3-pyrazolecarboxylic acid ~85% yield, mild oxidation
5 Condensation with 3-bromophenyl 5-Bromo-1H-3-pyrazolecarboxylic acid + 3-bromophenyl halide + K2CO3, ethanol, reflux 8–24 h This compound Purified by extraction and chromatography

Reaction Conditions and Monitoring

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) with solvent systems such as petroleum ether/ethyl acetate (PE/EA) in ratios like 10:1 or 5:1.
  • Temperature control is critical, especially during bromination and oxidation steps, to avoid overreaction or decomposition.
  • Purification involves solvent evaporation, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and column chromatography.

Research Findings and Optimization Notes

  • The oxidation using potassium permanganate is preferred due to mild conditions and high yield (up to 85%).
  • Bromination using tribromooxyphosphorus provides selective substitution without affecting other functional groups.
  • Hydrolysis of esters in alkaline medium is efficient and avoids harsh acidic conditions that may degrade sensitive pyrazole rings.
  • Condensation reactions with aryl halides require the presence of a base such as potassium carbonate and reflux conditions to ensure complete substitution.
  • The overall synthetic route balances reaction efficiency, selectivity, and cost-effectiveness, making it suitable for scale-up.

Chemical Reactions Analysis

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromophenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.

Common reagents used in these reactions include bromine, NBS, nitric acid, sulfuric acid, and various nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.

    Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It has been used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s derivatives have been explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity. The molecular targets and pathways involved vary based on the compound’s structural modifications and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Positional Isomers
  • 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 618101-88-5): This para-bromophenyl isomer (vs. meta in the target compound) alters steric and electronic properties.
Halogen-Substituted Analogs

Functional Group Modifications

Carboxylic Acid Replacements
  • 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 714207-41-7):
    Replacing the pyrazole core with a pyrrolidine ring introduces conformational flexibility, which may improve metabolic stability but reduce target specificity .
Electron-Withdrawing Groups
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid :
    The trifluoromethyl group intensifies electron-withdrawing effects, lowering the carboxylic acid’s pKa and enhancing interactions with basic residues in enzymes .

Substituent Bulk and Solubility

  • 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 328071-25-6):
    The hydroxyethyl group introduces hydrogen-bonding capacity, enhancing solubility (aqueous solubility ~15 mg/mL) at the expense of metabolic stability .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) logP
Target Compound (1448684-52-3) C₁₁H₉BrN₂O₂ 281.11 Not reported ~3.0
1-(4-Bromophenyl) analog (618101-88-5) C₁₁H₉BrN₂O₂ 281.11 151–154 ~3.0
1-(tert-Butyl) analog (175277-09-5) C₉H₁₄N₂O₂ 182.22 149–153 ~2.5
1-(4-Fluorophenyl) analog (288251-65-0) C₁₁H₉FN₂O₂ 220.20 160–162 ~2.2

Biological Activity

1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 1448684-52-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.

  • Molecular Formula : C10_{10}H8_{8}BrN2_2O2_2
  • Molecular Weight : 268.08 g/mol
  • Physical State : Solid
  • Purity : >98% (HPLC)

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.

Key Findings :

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
CompoundIC50_{50} (μM)Cell LineMechanism of Action
This compoundTBDMDA-MB-231Apoptosis induction via caspase activation
Compound 7d2.5MDA-MB-231Microtubule destabilization
Compound 10c10.0HepG2Cell cycle arrest

Study on Anticancer Effects

In a recent study, various pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231). The most effective compounds induced morphological changes characteristic of apoptosis at concentrations as low as 1 μM .

Mechanistic Insights

Flow cytometry analysis revealed that these compounds could arrest the cell cycle at the G1 phase and increase the activity of apoptotic markers such as caspase-3. This suggests that the compound may function as a microtubule-destabilizing agent, leading to cell death in cancerous cells .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been investigated for their antibacterial and anti-inflammatory properties:

  • Antibacterial Activity : Some pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki–Miyaura cross-coupling, as demonstrated in analogous pyrazole derivatives. For example, brominated pyrazole esters (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) react with aryl boronic acids in degassed DMF/H₂O mixtures using Pd(PPh₃)₄ and K₃PO₄ as catalysts. Purification via column chromatography typically yields >80% purity. Reaction temperature (80–100°C) and solvent choice (DMF vs. THF) critically affect coupling efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for 3-bromophenyl) and pyrazole C-H signals (δ 6.5–7.0 ppm).
  • IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹).
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 295.99 (C₁₁H₉BrN₂O₂). Compare with literature data for structurally similar pyrazole-5-carboxylic acids .

Q. What purification strategies are effective for removing byproducts like unreacted boronic acids or palladium residues?

  • Methodological Answer : Use sequential liquid-liquid extraction (ethyl acetate/water) to remove polar impurities. Pd residues can be eliminated via filtration through Celite or activated charcoal. Final recrystallization in ethanol/water mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the phenyl ring for nucleophilic substitution. Steric hindrance at the 3-position may reduce coupling efficiency with bulky substrates. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict reactivity trends .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate with control compounds. For example, pyrazole-based Lp-PLA2 inhibitors require IC₅₀ comparisons across multiple studies .

Q. How can computational modeling predict the binding affinity of this compound to target proteins like Lp-PLA2?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of Lp-PLA2 (PDB: 3FDZ). Focus on interactions between the carboxylic acid group and catalytic His434/His420 residues. MD simulations (AMBER) assess stability of the ligand-protein complex over 100 ns .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Racemization can occur during ester hydrolysis (step from ethyl ester to carboxylic acid). Use low-temperature saponification (0–5°C) with NaOH/EtOH to minimize this. Monitor enantiopurity via chiral HPLC (Chiralpak IA column, hexane/IPA mobile phase) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

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